molecular formula C12H15Cl2N5 B2976787 1-(2,4-dichlorophenyl)-N~3~,N~3~,N~5~,N~5~-tetramethyl-1H-1,2,4-triazole-3,5-diamine CAS No. 303996-65-8

1-(2,4-dichlorophenyl)-N~3~,N~3~,N~5~,N~5~-tetramethyl-1H-1,2,4-triazole-3,5-diamine

Cat. No.: B2976787
CAS No.: 303996-65-8
M. Wt: 300.19
InChI Key: ZAEQZACTKZGPKJ-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine is a chemical compound characterized by its complex molecular structure, which includes a dichlorophenyl group attached to a tetramethylated triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorophenyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine typically involves multiple steps, starting with the preparation of the dichlorophenyl moiety. This can be achieved through halogenation reactions of phenol derivatives. Subsequent steps include the formation of the triazole ring through cyclization reactions, followed by methylation to introduce the tetramethyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography, are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.

  • Substitution: Substitution reactions, particularly at the chlorine atoms, can introduce different substituents, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or hydrogen peroxide.

  • Reduction reactions might involve hydrogen gas and a suitable catalyst.

  • Substitution reactions often require nucleophiles and appropriate solvents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis, contributing to the development of new chemical entities.

  • Biology: It serves as a tool in biological studies, particularly in understanding molecular interactions and pathways.

  • Medicine: Potential medicinal applications include its use as a lead compound in drug discovery, targeting various diseases.

  • Industry: The compound's unique properties make it valuable in material science and industrial processes.

Mechanism of Action

The mechanism by which 1-(2,4-dichlorophenyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol: A related compound with a different functional group arrangement.

  • 2,4-Dichlorophenol: A simpler chlorinated phenol derivative.

Uniqueness: 1-(2,4-dichlorophenyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine stands out due to its tetramethylated triazole ring, which imparts unique chemical and physical properties compared to its similar compounds.

,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2N5/c1-17(2)11-15-12(18(3)4)19(16-11)10-6-5-8(13)7-9(10)14/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEQZACTKZGPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C(=N1)N(C)C)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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